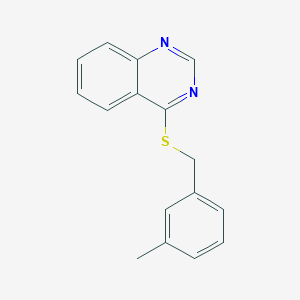
4-((3-Methylbenzyl)thio)quinazoline
Übersicht
Beschreibung
The compound 4-((3-Methylbenzyl)thio)quinazoline is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antioxidant, and antitubercular properties. These compounds are characterized by a quinazoline core, which can be substituted at various positions to yield compounds with different biological activities and properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One approach involves the reaction of 2-(chloroacetyl)amino benzoic acid with substituted dihydropyrimidines to yield 2,3-disubstituted quinazoline-4(3H)-ones with excellent yields . Another method demonstrated the synthesis of quinazolines through an o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine with aldehydes, which is a mild protocol yielding diversely substituted quinazolines . Additionally, a novel four-step synthesis of thioxo-quinazolino[3,4-a]quinazolinone derivatives has been developed starting from isatoic anhydride, which involves coupling-cyclization reactions and does not require expensive catalysts or reagents .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex and is often determined using X-ray diffraction methods. For instance, the crystal structure of a related compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, was found to have the quinazoline moiety and the methyl-substituted phenyl ring almost planar with a dihedral angle of 84.96(8)° between them . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including ring closure and substitution reactions, which are essential for their biological activity. For example, swapping substituents in positions 2 and 4 of certain quinazoline derivatives led to the identification of potent antitubercular 2-thio-substituted quinazolinones . These reactions are often influenced by the presence of specific functional groups and substituents on the quinazoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as pharmaceutical agents. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst is a green protocol that highlights the importance of reaction conditions on the properties of the synthesized compounds . Modifications to the quinazoline core, such as the introduction of heterocyclic benzoyl rings, can significantly affect the potency and cytotoxicity of these compounds as thymidylate synthase inhibitors .
Wissenschaftliche Forschungsanwendungen
Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad range of biological activities. These compounds are found in over 200 naturally occurring alkaloids and have been a focal point of research for developing new medicinal agents. Their structural stability and versatility allow for the introduction of various bioactive moieties, leading to the synthesis of novel compounds with potential antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Quinazoline Derivatives in Cancer Research
Quinazoline derivatives have shown significant promise as anticancer drugs, inhibiting a wide range of therapeutic protein targets beyond the well-known EGFR inhibitors. Recent patents and research have highlighted the synthesis of new quinazoline compounds that inhibit not only mutated and wild-type EGFR but also other kinases, histone deacetylase, and various metabolic pathways. This highlights the compound's versatility and potential in developing novel anticancer therapies (Ravez et al., 2015).
Applications in Optoelectronics
In addition to their medicinal applications, quinazoline derivatives have been explored for their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value in creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications. This research avenue represents an exciting crossover of organic chemistry into the field of material science (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
Quinazoline derivatives have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been shown to impact a wide range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Result of Action
Some quinazoline derivatives have been shown to have significant anti-tumor activity . For example, one compound significantly inhibited the migration and colony formation of PC-3 cells and induced apoptosis through increasing the expression of pro-apoptotic proteins Bax and p53 and down-regulating the anti-apoptotic protein Bcl-2 .
Action Environment
The synthesis of quinazoline derivatives can be influenced by various factors, including reaction conditions and catalysts .
Zukünftige Richtungen
Quinazolinones have been a major source of attraction due to their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties . Therefore, the future direction in this field could involve the design and synthesis of new derivatives or analogues to treat various diseases .
Eigenschaften
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-5-4-6-13(9-12)10-19-16-14-7-2-3-8-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETSIGRSHAUOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322636 | |
| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852366-98-4 | |
| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)
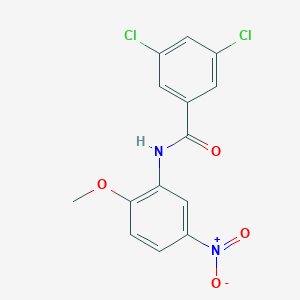
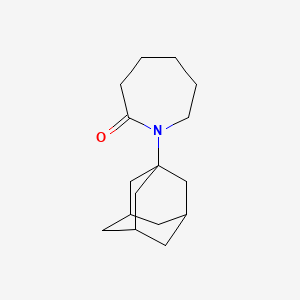
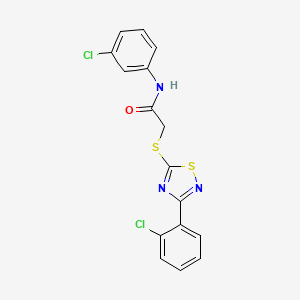
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)
![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)
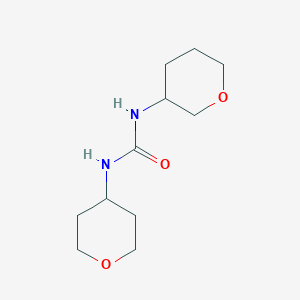
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)